Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate
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Overview
Description
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate is an organic compound with the molecular formula C9H15NO2 It is a derivative of pyridine and is known for its unique structure, which includes a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate typically involves the reaction of 4-pyridineacetic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)acetate
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
Uniqueness
Methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate is unique due to its specific ester functional group and tetrahydropyridine ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 2-(1,2,3,6-tetrahydropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2,9H,3-6H2,1H3 |
InChI Key |
HXUBCIWESPDXEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CCNCC1 |
Origin of Product |
United States |
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